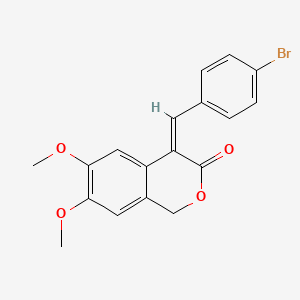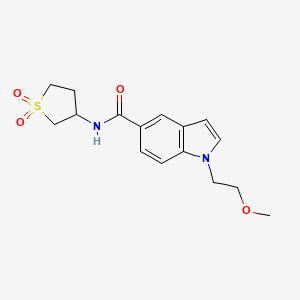![molecular formula C15H18N4O4 B11147241 4-[4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid CAS No. 879587-55-0](/img/structure/B11147241.png)
4-[4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)butanoic acid is a complex organic compound that features a benzotriazinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)butanoic acid typically involves the reaction of 4-oxo-1,2,3-benzotriazin-3(4H)-one with a butanoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This would include considerations for reaction time, temperature, and the use of industrial-grade reagents.
Análisis De Reacciones Químicas
Types of Reactions
4-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzotriazinone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
4-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)butanoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of peptide bonds.
Medicine: It is being investigated for its potential use as a drug candidate due to its ability to inhibit certain enzymes.
Mecanismo De Acción
The mechanism of action of 4-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)butanoic acid involves its interaction with specific molecular targets. The benzotriazinone moiety can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with proteins and nucleic acids, affecting their function and stability .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-1,2,3-benzotriazin-4(3H)-one: This compound is similar in structure but lacks the butanoyl and amino groups.
4-oxo-1,2,3-benzotriazin-3(4H)-one: This is the core structure without the additional functional groups.
Uniqueness
4-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)butanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the benzotriazinone and butanoyl groups allows for a wider range of chemical modifications and interactions compared to its simpler analogs .
Propiedades
Número CAS |
879587-55-0 |
|---|---|
Fórmula molecular |
C15H18N4O4 |
Peso molecular |
318.33 g/mol |
Nombre IUPAC |
4-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]butanoic acid |
InChI |
InChI=1S/C15H18N4O4/c20-13(16-9-3-8-14(21)22)7-4-10-19-15(23)11-5-1-2-6-12(11)17-18-19/h1-2,5-6H,3-4,7-10H2,(H,16,20)(H,21,22) |
Clave InChI |
OPSQZMPGGXYIIQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NCCCC(=O)O |
Solubilidad |
26.7 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B11147167.png)
![Methyl 2-{[(3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}acetate](/img/structure/B11147170.png)
![6-Phenyl-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B11147173.png)
![Ethyl 5-acetyl-2-({1-[(furan-2-ylcarbonyl)amino]-2-oxo-2-phenylethyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B11147186.png)
![7-[(3,4-dichlorobenzyl)oxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one](/img/structure/B11147190.png)
![2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11147191.png)
![Ethyl 5-acetyl-2-[(1-acetamido-2-oxo-2-phenylethyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11147194.png)
![N-[3-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11147199.png)


![N-(4-{[4-(1H-indol-1-ylacetyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B11147221.png)
![(2Z)-6-benzyl-2-(2,5-dimethoxybenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione](/img/structure/B11147224.png)
![2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B11147228.png)
